molecular formula C21H28N2O3 B11192093 1-(2,5-Dimethoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethanol

1-(2,5-Dimethoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethanol

Cat. No.: B11192093
M. Wt: 356.5 g/mol
InChI Key: USALYRYXTVYVFZ-UHFFFAOYSA-N
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Description

1-(2,5-DIMETHOXYPHENYL)-2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is a complex organic compound that belongs to the class of phenylpiperazines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-DIMETHOXYPHENYL)-2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves multiple steps:

    Formation of the Phenylpiperazine Core: This can be achieved by reacting 2,5-dimethoxyphenylamine with 4-methylphenylpiperazine under suitable conditions.

    Alkylation: The phenylpiperazine core is then alkylated using an appropriate alkylating agent to introduce the ethan-1-ol group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-DIMETHOXYPHENYL)-2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the phenylpiperazine core or the ethan-1-ol group.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while substitution could introduce new functional groups to the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological systems, including receptor binding and enzyme inhibition.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2,5-DIMETHOXYPHENYL)-2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL would depend on its specific interactions with molecular targets. These could include:

    Receptor Binding: The compound might bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It could inhibit certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-DIMETHOXYPHENYL)-2-(PIPERAZIN-1-YL)ETHAN-1-OL: Lacks the 4-methylphenyl group, which might affect its pharmacological properties.

    1-(2,5-DIMETHOXYPHENYL)-2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL: Contains a chloro group instead of a methyl group, potentially altering its reactivity and biological activity.

Uniqueness

1-(2,5-DIMETHOXYPHENYL)-2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is unique due to its specific combination of functional groups, which can influence its chemical reactivity and interactions with biological targets.

Properties

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C21H28N2O3/c1-16-4-6-17(7-5-16)23-12-10-22(11-13-23)15-20(24)19-14-18(25-2)8-9-21(19)26-3/h4-9,14,20,24H,10-13,15H2,1-3H3

InChI Key

USALYRYXTVYVFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC(C3=C(C=CC(=C3)OC)OC)O

Origin of Product

United States

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